(5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound characterized by its complex structure, which includes chlorophenyl, dibromo, and methoxybenzylidene groups attached to an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions
Formation of the Imidazolone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction, where a chlorophenyl halide reacts with the imidazolone intermediate.
Attachment of the Dibromo-Methoxybenzylidene Group: This step typically involves a condensation reaction between the imidazolone intermediate and a dibromo-methoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to reduce double bonds.
Substitution: The chlorophenyl and dibromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.
Medicine
Medically, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic groups can facilitate binding to hydrophobic pockets in proteins, while the imidazolone core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(2-chlorophenyl)-5-(benzylidene)-3,5-dihydro-4H-imidazol-4-one: Lacks the dibromo and methoxy groups, making it less reactive.
(5Z)-2-(2-bromophenyl)-5-(3,5-dichloro-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one: Contains bromine instead of chlorine, which can alter its reactivity and biological activity.
Uniqueness
The presence of both chlorophenyl and dibromo-methoxybenzylidene groups in (5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one makes it unique. These groups confer distinct chemical properties, such as increased reactivity and potential for diverse interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H11Br2ClN2O2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C17H11Br2ClN2O2/c1-24-15-9(6-10(18)8-12(15)19)7-14-17(23)22-16(21-14)11-4-2-3-5-13(11)20/h2-8H,1H3,(H,21,22,23)/b14-7- |
InChI Key |
WHKSVAUEMUSIPS-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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